

A Technical Guide to the Intracellular Metabolism of Adefovir

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Compound of Interest

Compound Name: Adefovir diphosphate

Cat. No.: B1217705

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Introduction

Adefovir dipivoxil, an oral prodrug of adefovir, is an acyclic nucleotide analog of adenosine monophosphate used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active antiviral agent, **adefovir diphosphate**. This process involves enzymatic hydrolysis followed by two sequential phosphorylation steps orchestrated by host cellular kinases.[4][5] This technical guide provides an in-depth exploration of this critical metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to elucidate the molecular journey of adefovir from a prodrug to a potent inhibitor of viral replication.

The Metabolic Activation Pathway

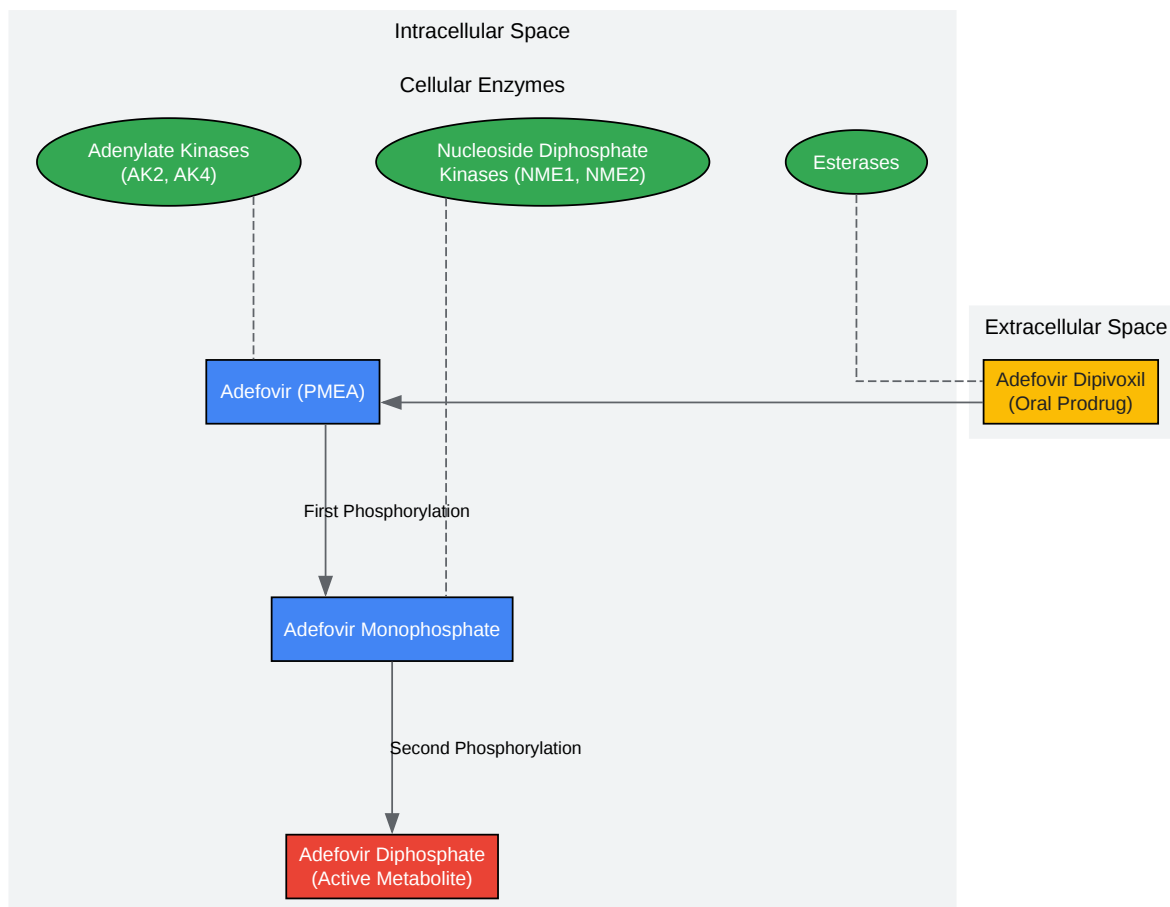
The intracellular activation of adefovir is a multi-step process that begins after the oral administration and absorption of its prodrug, adefovir dipivoxil. The dipivoxil moiety enhances the drug's lipophilicity and oral bioavailability.[6][7]

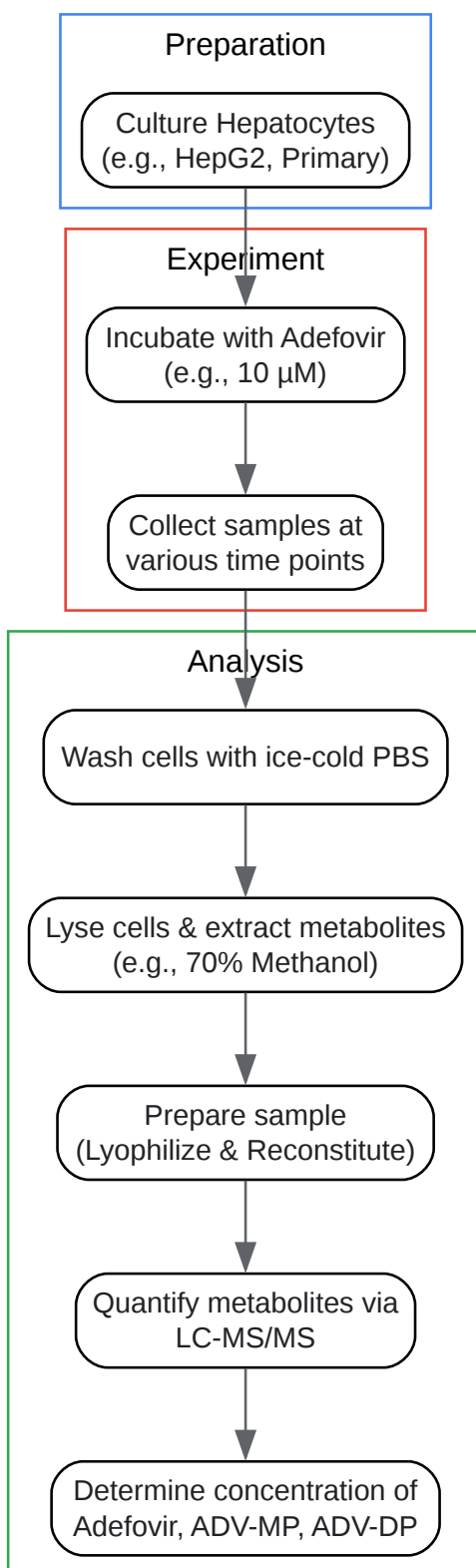
- **Hydrolysis:** Upon entering the cell, adefovir dipivoxil is rapidly cleaved by cellular esterases. This hydrolysis removes the two pivaloyloxymethyl (POM) groups, releasing the parent compound, adefovir (PMEA).[5][8]
- **First Phosphorylation:** Adefovir undergoes its first phosphorylation to become adefovir monophosphate. This reaction is catalyzed by cellular adenylate kinases, with adenylate kinase 2 (AK2) and adenylate kinase 4 (AK4) being implicated in this step.[9][10] Some

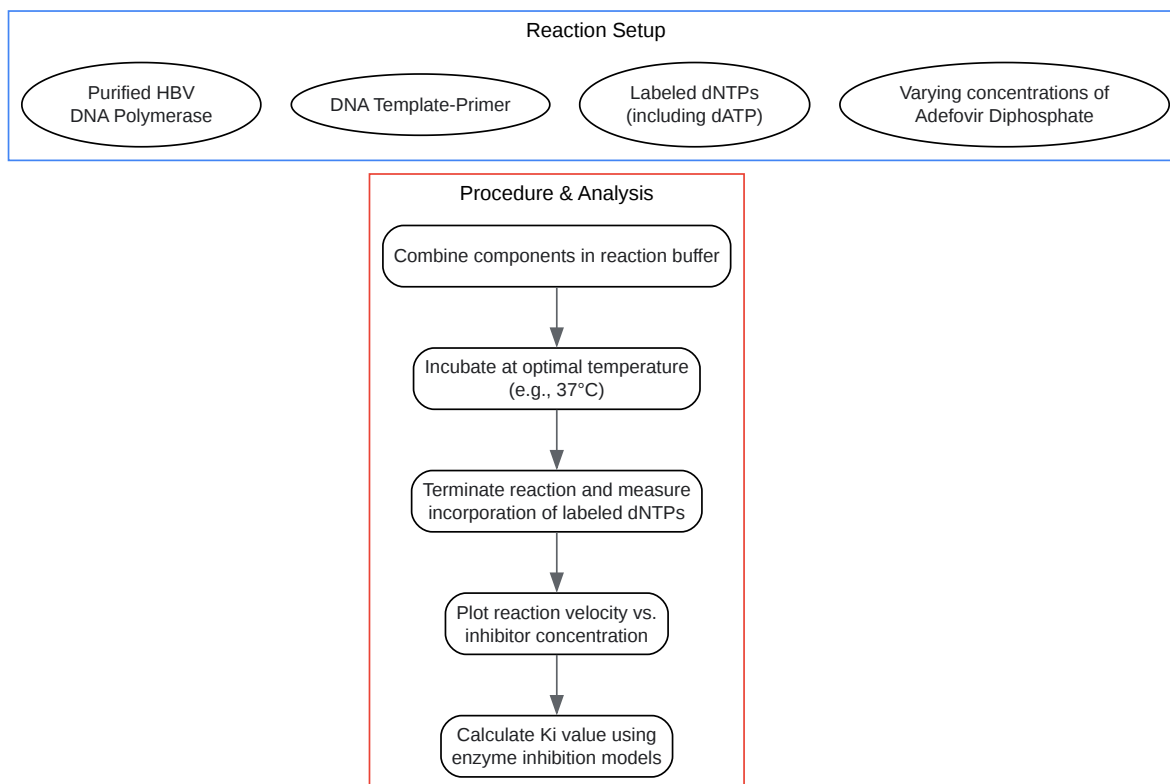
studies also suggest that 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase may contribute to this initial phosphorylation.[2]

- **Second Phosphorylation:** The newly formed adefovir monophosphate is then efficiently converted to the active metabolite, **adefovir diphosphate**. This final phosphorylation step is carried out by nucleoside diphosphate kinases (NME1 and NME2).[9][10]

Adefovir diphosphate is the pharmacologically active form of the drug. It acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase), competing with the natural substrate, deoxyadenosine triphosphate (dATP).[3][11] Its incorporation into the nascent viral DNA strand leads to chain termination, as it lacks the 3'-hydroxyl group required for further elongation, effectively halting viral replication.[6]







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